2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
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Overview
Description
2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a triazinoindole moiety with a benzothiazole ring, connected via a sulfanyl linkage to an acetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving appropriate precursors such as isopropylamine and indole derivatives under controlled conditions.
Sulfanyl Linkage Formation:
Acetamide Group Attachment: The final step involves the coupling of the benzothiazole derivative with the sulfanyl-triazinoindole intermediate using acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazinoindole core, potentially altering its electronic properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazinoindole derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, potentially including enzymes or receptors. The triazinoindole core may interact with nucleophilic sites, while the benzothiazole ring could engage in π-π stacking interactions. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-Propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide
- **2-[(5-Ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetic acid
- **2-[(5-Isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Uniqueness
The uniqueness of 2-[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N~1~-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for research and development.
Properties
Molecular Formula |
C21H22N6OS2 |
---|---|
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-[(5-propan-2-yl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H22N6OS2/c1-12(2)27-15-9-5-3-7-13(15)18-19(27)24-21(26-25-18)29-11-17(28)23-20-22-14-8-4-6-10-16(14)30-20/h3,5,7,9,12H,4,6,8,10-11H2,1-2H3,(H,22,23,28) |
InChI Key |
MUWNFKWLMZJIBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C3=C1N=C(N=N3)SCC(=O)NC4=NC5=C(S4)CCCC5 |
Origin of Product |
United States |
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